molecular formula C9H8N2O2 B1360859 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-75-5

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1360859
CAS No.: 1000342-75-5
M. Wt: 176.17 g/mol
InChI Key: WWCLXULQDPMSPV-UHFFFAOYSA-N
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Description

“4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a heterocyclic compound . It is a part of the pyrrolopyridine family, which is known for its wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through multi-component reactions . These reactions often involve aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring fused to a pyridine ring . The empirical formula is C9H8N2O2, and the molecular weight is 176.17 .

Scientific Research Applications

Synthesis and Reactivity

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives are key intermediates in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For example, a study described the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, showcasing the versatility of pyrrole derivatives in creating complex heterocyclic structures (Krutošíková et al., 2001). Additionally, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through three-component condensation demonstrates the compound's role in constructing pyrrolopyridine frameworks (Lichitsky et al., 2010).

Catalysis and Chemical Transformations

The compound has been employed in catalytic processes and chemical transformations, illustrating its utility in facilitating complex chemical reactions. For instance, ammonium acetate-promoted one-pot tandem Aldol condensation/aza-addition reactions were developed for the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, highlighting its role in promoting efficient synthetic pathways (Zhang et al., 2017).

Material Science and Nanotechnology

In material science and nanotechnology, derivatives of this compound have been explored for their potential applications. For example, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were synthesized and characterized, demonstrating the compound's utility in creating functional materials for catalysis and potentially other applications in nanotechnology (Asghari & Mohammadnia, 2016).

Bioactive Compound Synthesis

The compound's derivatives have also been investigated for their bioactive properties, such as in the synthesis of molecules with potential antimicrobial activities. The synthesis and structural analysis of certain derivatives revealed insights into their interactions with biological targets, further underscoring the compound's relevance in medicinal chemistry (Nural et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound: interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The biochemical pathways affected by This compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced tumor growth .

Pharmacokinetics

The pharmacokinetic properties of This compound It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action environment of this compound can be influenced by various factors While specific environmental factors are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the FGFR signaling pathway . Additionally, it can induce apoptosis in these cells, highlighting its potential as an anti-cancer agent. The impact on gene expression includes the downregulation of genes involved in cell proliferation and survival, further contributing to its anti-cancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes or receptors, leading to their inhibition or activation. For instance, its interaction with FGFRs involves binding to the receptor’s tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts cellular processes such as proliferation, migration, and survival, which are critical for cancer progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that enhance its solubility and facilitate excretion

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific membrane transporters, where it can exert its biochemical effects. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its biochemical effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular metabolism.

Properties

IUPAC Name

4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8-6(9(12)13)4-11-7(8)2-3-10-5/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCLXULQDPMSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646752
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-75-5
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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